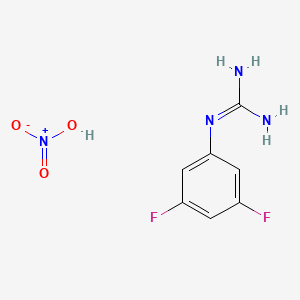
2-(3,5-Difluorophenyl)guanidine;nitric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,5-Difluorophenyl)guanidine;nitric acid is a chemical compound with the molecular formula C7H7F2N3·HNO3. This compound is known for its unique structure, which includes a guanidine group attached to a 3,5-difluorophenyl ring, and is often used in various scientific research applications due to its distinctive properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Difluorophenyl)guanidine typically involves the reaction of 3,5-difluoroaniline with cyanamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then treated with nitric acid to yield the final product. The reaction conditions usually involve temperatures ranging from 0°C to 50°C and a reaction time of several hours .
Industrial Production Methods
Industrial production of 2-(3,5-Difluorophenyl)guanidine;nitric acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions
2-(3,5-Difluorophenyl)guanidine;nitric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of difluorophenylguanidine oxides.
Reduction: Formation of difluorophenylguanidine amines.
Substitution: Formation of substituted difluorophenylguanidine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(3,5-Difluorophenyl)guanidine;nitric acid is widely used in scientific research due to its unique properties:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(3,5-Difluorophenyl)guanidine;nitric acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction and metabolic pathways, which are crucial for cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(3,5-Difluorophenyl)guanidine hydrochloride
- 2-(3,5-Difluorophenyl)guanidine sulfate
- 2-(3,5-Difluorophenyl)guanidine phosphate
Uniqueness
2-(3,5-Difluorophenyl)guanidine;nitric acid is unique due to its specific combination of a guanidine group with a 3,5-difluorophenyl ring and nitric acid. This structure imparts distinctive chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
314268-47-8 |
|---|---|
Molekularformel |
C7H8F2N4O3 |
Molekulargewicht |
234.16 g/mol |
IUPAC-Name |
2-(3,5-difluorophenyl)guanidine;nitric acid |
InChI |
InChI=1S/C7H7F2N3.HNO3/c8-4-1-5(9)3-6(2-4)12-7(10)11;2-1(3)4/h1-3H,(H4,10,11,12);(H,2,3,4) |
InChI-Schlüssel |
GCLNIZBFVZKRNQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1F)F)N=C(N)N.[N+](=O)(O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


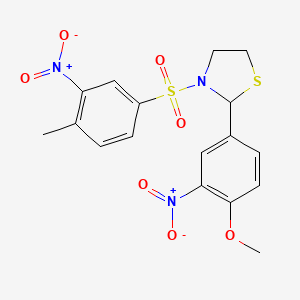
![4-Chloro-N-[[4-(2-methoxyphenyl)piperazino]methyl]benzamide](/img/structure/B12576087.png)
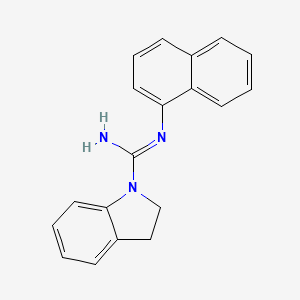
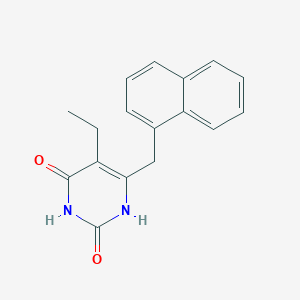
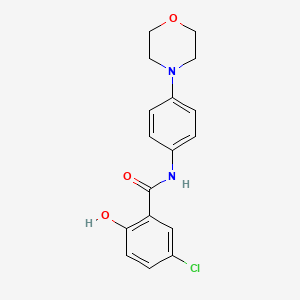
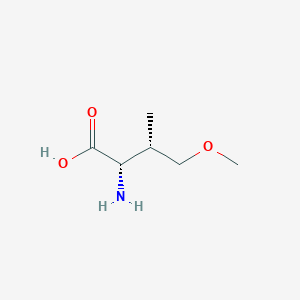
![5-[5-(Methanesulfonyl)-1-methyl-1H-pyrazol-4-yl]-2-methyl-2H-tetrazole](/img/structure/B12576127.png)

![1,7-Dioxaspiro[5.5]undecane, 2-methyl-8-propyl-, (2S,6R,8S)-](/img/structure/B12576137.png)
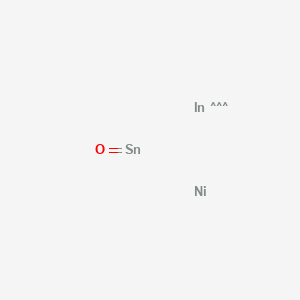
![Benzenemethanamine, N-[(1R)-1-cyclohexyl-3-butenyl]-](/img/structure/B12576152.png)
![2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1,1-dimethyl-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B12576154.png)
![Silane, [[3-(3-fluorophenyl)-1-cyclohexen-1-yl]oxy]trimethyl-](/img/structure/B12576160.png)

